Product packaging for 2,4-Diphenyl-2-chromanol(Cat. No.:CAS No. 6274-71-1)

2,4-Diphenyl-2-chromanol

Cat. No.: B12792183
CAS No.: 6274-71-1
M. Wt: 302.4 g/mol
InChI Key: UOEOPLWOLUQXHF-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Chromanol Core Structure in Chemical Science

The scientific journey into the world of chromanols began in 1922 with the discovery of α-tocopherol, a lipid-soluble factor essential for rat fetus gestation, which is now famously known as a form of vitamin E. nih.gov This discovery was a pivotal moment, sparking extensive research into structurally related 6-hydroxy-chromanols and -chromenols. nih.gov The fundamental significance of the chromanol core lies in its inherent antioxidant properties. researchgate.net The 6-hydroxy-chromanol structure, a key feature in compounds like vitamin E, acts as a potent antioxidant by preventing lipid peroxidation in cellular membranes and neutralizing harmful reactive oxygen species (ROS). nih.govresearchgate.net This ability to scavenge free radicals is attributed to the phenolic group on the chromanol ring, which can donate a hydrogen atom to stabilize reactive oxygen species. researchgate.net The protection against oxidative damage became a biological necessity with the evolution of photosynthetic organisms, highlighting the ancient and critical role of molecules like α-tocopherol. researchgate.net

Chemical Diversity and Classification of Chromanol Derivatives

The chromanol chemical space is vast and structurally diverse. Natural chromanols and their related compounds, chromenols, encompass a family of over 230 identified structures, primarily sourced from photosynthetic organisms such as plants, algae, and cyanobacteria, as well as fungi and various marine organisms. frontiersin.orgnih.govrsc.orgnih.govresearchgate.net This diversity arises from variations in the side chain attached to the core bicyclic structure and modifications to the chromanol ring itself. nih.govrsc.org

Chromanol derivatives are generally classified based on two main structural features:

Side-Chain Saturation: The nature of the isoprenoid side chain at position 2 is a primary classification factor. Tocopherols (B72186) possess a saturated phytyl tail, while tocotrienols have an unsaturated tail with three double bonds. frontiersin.orgnih.gov Other variations include tocomonoenols and marine-derived tocopherols with different degrees of unsaturation. frontiersin.org

Ring Methylation Pattern: The number and position of methyl groups on the chromanol ring lead to different isomers, designated as alpha (α), beta (β), gamma (γ), and delta (δ). frontiersin.orgnih.govrsc.org

This classification is summarized in the interactive table below.

Classification CriteriaDescriptionExamples
Side-Chain Saturation Based on the degree of saturation of the C-16 isoprenoid side chain.Tocopherols (saturated), Tocotrienols (unsaturated), Tocomonoenols (unsaturated)
Ring Methylation Based on the methylation pattern on the 6-hydroxy-chromanol ring.α-tocopherol (5,7,8-trimethyl), β-tocopherol (5,8-dimethyl), γ-tocopherol (7,8-dimethyl), δ-tocopherol (8-methyl)

Rationale for Investigating 2,4-Diphenyl-2-chromanol as a Research Target

The interest in this compound as a subject of scientific inquiry stems from its unique structure and the potential biological activities associated with it. ontosight.aiontosight.ai While the broader chromanol family, particularly vitamin E analogues, is well-studied for its antioxidant properties, the specific substitution pattern of this compound presents a distinct molecular architecture. ontosight.aiontosight.ai The presence of two bulky phenyl groups at positions 2 and 4, in addition to the hydroxyl group at the tertiary carbon C-2, distinguishes it from naturally occurring tocochromanols. ontosight.ai

This structural uniqueness is the primary driver for its investigation. Research into this compound aims to elucidate how these specific substitutions influence its chemical properties and potential pharmacological effects, which may include antioxidant and anti-inflammatory activities. ontosight.aiontosight.ai The study of such synthetic derivatives contributes to a broader understanding of structure-activity relationships within the chromanol class, exploring how modifications to the core structure can modulate biological outcomes. ontosight.ai Further detailed in vitro and in vivo studies are considered necessary to fully understand its effects and potential applications. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O2 B12792183 2,4-Diphenyl-2-chromanol CAS No. 6274-71-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6274-71-1

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

2,4-diphenyl-3,4-dihydrochromen-2-ol

InChI

InChI=1S/C21H18O2/c22-21(17-11-5-2-6-12-17)15-19(16-9-3-1-4-10-16)18-13-7-8-14-20(18)23-21/h1-14,19,22H,15H2

InChI Key

UOEOPLWOLUQXHF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2OC1(C3=CC=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 2,4 Diphenyl 2 Chromanol and Analogous Chromanols

Stereocontrolled and Enantioselective Synthesis

Achieving stereocontrol is a paramount challenge in the synthesis of chiral chromanols. Chemists have devised several powerful strategies, including asymmetric catalysis, enzymatic methods, and diastereoselective approaches, to construct these molecules with specific three-dimensional arrangements. hilarispublisher.comhilarispublisher.com

Asymmetric catalysis stands as a cornerstone for the efficient synthesis of enantiomerically enriched compounds. hilarispublisher.com By employing a small amount of a chiral catalyst, it is possible to produce large quantities of a desired enantiomer. hilarispublisher.comhilarispublisher.com This approach has been successfully applied to the synthesis of chiral chromanols through various metal-catalyzed reactions.

Gold-catalyzed Allylic Alkylation: Gold catalysts have emerged as powerful tools for mild and efficient organic transformations. beilstein-journals.orgrsc.org Gold(I)-catalyzed intramolecular allylic alkylation of phenols bearing an allylic alcohol moiety provides a direct route to chiral chromans. nih.gov This methodology has been instrumental in the enantioselective synthesis of the chroman core of vitamin E and its analogs, demonstrating its utility in constructing chromanols with quaternary stereocenters. nih.gov The reaction proceeds through a one-pot Friedel–Crafts allylation followed by an intramolecular hydroalkoxylation. beilstein-journals.org The choice of chiral ligands is crucial for inducing asymmetry and achieving high enantioselectivity. nih.gov

Nickel-catalyzed Reductive Coupling: Nickel-catalyzed reactions, particularly reductive cross-couplings, offer a versatile method for forming carbon-carbon bonds. nih.govresearchgate.net These reactions can couple two different electrophiles, such as an alkenyl halide and a benzyl (B1604629) halide, using a stoichiometric reductant. nih.gov In the context of chromanol synthesis, this strategy can be adapted to construct the chroman skeleton. The mechanism often involves oxidative addition of the electrophiles to a low-valent nickel species, followed by reductive elimination to form the product. youtube.comyoutube.com Asymmetric versions of these reactions, employing chiral ligands, can provide enantiomerically enriched products. While direct application to 2,4-diphenyl-2-chromanol is specific, the principles of nickel-catalyzed asymmetric reductive cross-coupling of racemic α-chloro esters with aryl iodides highlight the potential of this strategy for creating chiral centers. nih.gov

Ruthenium-catalyzed Asymmetric Transfer Hydrogenation: Ruthenium catalysts are highly effective for the asymmetric hydrogenation of unsaturated compounds. nih.gov Asymmetric transfer hydrogenation, in particular, is a valuable method for the reduction of ketones to chiral alcohols. youtube.com In the synthesis of chiral chromanols, a precursor ketone can be reduced enantioselectively using a chiral ruthenium catalyst, such as one derived from a BINAP ligand and a diamine, in the presence of a hydrogen source like formic acid or isopropanol. nih.govyoutube.com The Noyori-type catalysts, for instance, are renowned for their high efficiency and enantioselectivity in ketone reduction. youtube.com This method allows for the creation of the chiral hydroxyl group found in chromanols with excellent stereocontrol.

Copper-catalyzed Asymmetric Reduction: Copper catalysis offers a cost-effective and sustainable alternative to catalysis with precious metals. nih.gov Copper(I) hydride catalysts, in conjunction with chiral ligands, have been successfully employed for the asymmetric reduction of various substrates. nih.gov For instance, the asymmetric conjugate reduction of α,β-unsaturated carbonyl compounds can be a key step in a multi-step synthesis of chiral chromanols. More directly, copper-catalyzed asymmetric hydrogenation of appropriately substituted ketones via dynamic kinetic resolution can establish two adjacent stereocenters simultaneously, a powerful strategy for complex chromanol synthesis. nih.gov Copper-catalyzed asymmetric allylic substitution (AAS) using non-stabilized nucleophiles has also proven to be a significant method. rsc.org

Table 1: Overview of Asymmetric Catalytic Methods for Chiral Chromanol Synthesis

Catalytic System Reaction Type Key Features
Gold (Au) Intramolecular Allylic Alkylation Mild conditions, tolerant of various functional groups, effective for quaternary stereocenters. beilstein-journals.orgnih.gov
Nickel (Ni) Reductive Cross-Coupling Couples two different electrophiles, can be rendered asymmetric with chiral ligands. nih.govnih.gov
Ruthenium (Ru) Asymmetric Transfer Hydrogenation Highly efficient for ketone reduction to chiral alcohols, excellent enantioselectivity. nih.govyoutube.com
Copper (Cu) Asymmetric Reduction/Hydrogenation Cost-effective, enables dynamic kinetic resolution for creating multiple stereocenters. nih.govnih.gov

Enzymatic resolution is a powerful biocatalytic method for separating enantiomers from a racemic mixture. numberanalytics.com This technique leverages the inherent stereoselectivity of enzymes, such as lipases, proteases, and esterases, which catalyze a reaction on only one enantiomer, leaving the other unreacted. numberanalytics.commdpi.com

For chromanols, a common approach involves the enzymatic acylation of the racemic alcohol. A lipase, for example, will selectively acylate one enantiomer, producing an ester, while the other enantiomer remains as an alcohol. These two compounds, now diastereomerically related in their interaction with the enzyme, can be easily separated by standard chromatographic techniques. mdpi.commdpi.com The choice of enzyme, solvent, and acylating agent is critical to achieve high enantiomeric excess (ee) and conversion. This method is widely appreciated for its mild reaction conditions and environmental friendliness. numberanalytics.comlibretexts.org

Diastereoselective synthesis aims to control the formation of a specific diastereomer when multiple stereocenters are created in a single reaction. beilstein-journals.orgnih.gov A key strategy for synthesizing substituted chromanols is the intramolecular oxy-Michael addition. nih.gov In this reaction, a precursor molecule containing both a phenolic hydroxyl group and an α,β-unsaturated carbonyl moiety undergoes a ring-closing reaction. The phenolic oxygen acts as a nucleophile, attacking the β-carbon of the unsaturated system in a conjugate addition manner. nih.govbeilstein-journals.org

By incorporating existing stereocenters in the starting material or by using chiral auxiliaries, the approach of the nucleophile can be directed to one face of the Michael acceptor, leading to the preferential formation of one diastereomer. beilstein-journals.org This method is particularly effective for constructing highly substituted chromanol rings with defined relative stereochemistry. beilstein-journals.org

Regioselective Chromanol Ring Formation Strategies

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is crucial for the efficient synthesis of the chroman skeleton.

The formation of the chromanol ring is often achieved through cyclization reactions, which can be designed to be highly regioselective.

Condensation of Phenolic Compounds with Aldehydes/Ketones: A classical and straightforward method for constructing the chroman ring involves the acid- or base-catalyzed condensation of a phenolic compound with an aldehyde or ketone. This reaction typically proceeds through the formation of an ortho-quinone methide intermediate, which then undergoes an intramolecular cyclization. The regioselectivity of the initial alkylation of the phenol (B47542) is a key factor and can be influenced by the nature of the substituents on the phenol and the reaction conditions.

Intramolecular Oxy-Michael Addition: As mentioned in the context of diastereoselectivity, the intramolecular oxy-Michael addition is also a powerful tool for regioselective ring formation. researchgate.netresearchgate.net The strategic placement of the phenolic hydroxyl group and the Michael acceptor in the precursor ensures that the cyclization occurs to form the desired six-membered chroman ring rather than other possible ring sizes. researchgate.net Organocatalytic domino aldol/oxa-Michael reactions have been developed as a highly enantioselective route to chiral chromans. researchgate.net

Hydroformylation, the addition of a formyl group (CHO) and a hydrogen atom across a double bond, provides an alternative and regioselective route to chromanols. scribd.comresearchgate.net The hydroformylation of 2-hydroxystyrene derivatives using a rhodium or platinum catalyst can be controlled to favor the formation of the linear aldehyde. scribd.comresearchgate.net This linear aldehyde intermediate can then undergo spontaneous or acid-catalyzed cyclization to form the 2-chromanol ring system. The choice of ligands on the metal catalyst is critical for controlling the regioselectivity (linear vs. branched aldehyde). For example, using bulky phosphine (B1218219) ligands can favor the formation of the desired linear aldehyde, which is the direct precursor to the chromanol. scribd.comresearchgate.net

Table 2: Regioselective Hydroformylation of 2-Benzyloxy-styrene

Catalyst System Pressure (atm) Temp (°C) Time (h) Conversion (%) Linear:Branched Aldehyde Ratio
[Rh(CO)2acac]/Xantphos 10 100 24 100 98:2
[Rh(CO)2acac]/TPPTS 10 100 24 95 92:8
Pt(Xantphos)Cl2/SnCl2 20 80 48 80 >99:1

Data adapted from research on the hydroformylation of 2-hydroxystyrene derivatives. scribd.comresearchgate.net

Photoredox-Catalyzed Ketyl–Olefin Coupling Approaches

A significant advancement in the synthesis of chromanol derivatives has been the development of visible-light photoredox-catalyzed reactions. One such notable method is the intramolecular ketyl-olefin coupling, which serves as a formal hydroacylation of alkenes. This approach offers a powerful and mild route to various substituted chromanols.

The reaction typically employs a trialkylamine, which uniquely functions as both an electron donor to reduce the photocatalyst and, through a proton-coupled electron transfer, as a proton donor to activate the substrate. This dual role streamlines the reaction and avoids the need for harsher reagents. By utilizing a photocatalyst, this method efficiently facilitates the coupling of ketyl radicals with olefins under mild conditions and with low catalyst loadings.

Research has demonstrated the versatility of this method, showing its tolerance for a wide array of substituents on the aromatic aldehyde precursor. This includes both electron-donating and electron-withdrawing groups, highlighting the robustness of the ketyl radical's ability to couple with the olefin. The result is the formation of substituted 3-benzylchroman-4-ols in good yields. This methodology has also been successfully extended to the use of alkynes in place of olefins, yielding the corresponding chromanol derivatives.

The significance of this photoredox-catalyzed approach lies in its ability to provide access to complex chromanol structures from readily available starting materials under gentle reaction conditions. The use of a simple trialkylamine as a dual-purpose reagent represents a cost-effective and practical alternative to previously established systems that required a separate Hantzsch ester and Brønsted acid.

Functionalization Strategies Post-Chromanol Ring Formation

Once the core chromanol scaffold, such as this compound, is synthesized, further chemical modifications can be employed to generate a diverse range of derivatives. These post-formation functionalization strategies are crucial for exploring the structure-activity relationships of chromanols and for developing novel compounds with specific properties.

In the synthesis and subsequent functionalization of complex molecules like this compound, the strategic use of protecting groups for the phenolic hydroxyl group is paramount. A protecting group temporarily masks the reactive phenol to prevent it from undergoing unwanted reactions during other chemical transformations on the molecule.

For instance, a benzyl ether group is often employed due to its stability under a range of conditions but can be readily removed by hydrogenolysis. Silyl (B83357) ethers are popular due to their ease of installation and removal using fluoride-based reagents. The development of novel protecting groups, such as the tetrafluoropyridyl (TFP) group, offers advantages like installation under mild, air- and water-tolerant conditions and facile cleavage. nih.gov

The removal of these protecting groups is a critical step and must be accomplished efficiently and selectively. The conditions for deprotection are specific to the protecting group used. For example, acid-labile groups like MOM ethers can be cleaved with mild acids, while silyl ethers are typically removed with fluoride (B91410) ions. The choice of deprotection conditions must be carefully considered to avoid any undesired side reactions or degradation of the chromanol scaffold.

Table 1: Common Phenol Protecting Groups and Their Removal Conditions

Protecting GroupAbbreviationCommon Removal Reagents
Methyl EtherMeStrong acids (e.g., HBr, BBr₃)
Benzyl EtherBnH₂, Pd/C (Hydrogenolysis)
Methoxymethyl EtherMOMMild acid (e.g., HCl in THF)
tert-Butyldimethylsilyl EtherTBDMSFluoride ion (e.g., TBAF)
TetrafluoropyridylTFPFluoride salts and methyl thioglycolate

Following the formation of the this compound ring, a variety of chemical transformations can be performed to access a diverse array of related scaffolds. These modifications can target different positions on the chromanol core, leading to derivatives with altered electronic, steric, and physicochemical properties.

One common strategy involves the derivatization of the hydroxyl group at the 2-position. For example, this alcohol can be converted into an ether or an ester, which can modulate the compound's polarity and biological activity. The phenolic hydroxyl group, after deprotection, also serves as a key handle for further functionalization. It can be alkylated, acylated, or used in coupling reactions to introduce new substituents onto the aromatic ring.

Furthermore, the aromatic rings of the diphenyl-substituted chromanol can be subjected to various electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, provided the existing functional groups are compatible with the reaction conditions. These modifications can introduce new functional groups that can be further elaborated.

Transformations of the chroman ring itself are also possible. For instance, oxidation of the chromanol can lead to the corresponding chromanone. Dehydration of the 2-hydroxy group can yield the corresponding chromene derivative. researchgate.net These transformations fundamentally alter the heterocyclic core and open up new avenues for structural diversification. The strategic application of these post-synthetic modifications allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the development of novel compounds with tailored properties.

Iii. Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 2,4 Diphenyl 2 Chromanol

Reactions of the Hydroxyl Functionality at C-2

The hydroxyl group at the C-2 position is a key site for various chemical transformations, including etherification, esterification, and nucleophilic substitution reactions.

The hydroxyl group of 2,4-diphenyl-2-chromanol can undergo etherification and esterification, which are common reactions for alcohols. While specific studies on the etherification and esterification of this compound are not extensively detailed in the provided search results, the general principles of alcohol reactivity apply. For instance, the reaction of related chromanol systems with methanol (B129727) can lead to the formation of a methyl ether. chemrxiv.org

These reactions typically involve the conversion of the hydroxyl group into an ether (-OR) or an ester (-OOCR) group, respectively. Such transformations can be used to introduce a variety of functional groups, thereby modifying the compound's physical and chemical properties.

The C-2 position of this compound, bearing a hydroxyl group, is susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the hydroxyl group (or a derivative) by a nucleophile. The efficiency of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Mechanistically, these substitutions can proceed through S_N1 or S_N2 pathways. In an S_N1 reaction, the departure of the leaving group (e.g., protonated hydroxyl group) would lead to a carbocation intermediate, which is then attacked by the nucleophile. The stability of this carbocation is a crucial factor. In an S_N2 reaction, the nucleophile attacks the carbon atom bearing the leaving group in a concerted step. libretexts.org For secondary alcohols like this compound, both pathways are possible and often compete.

A variety of nucleophiles can be employed in these reactions, including amines, halides, and oxygen-centered nucleophiles. chemrxiv.orglibretexts.org For example, reactions with amines can lead to the formation of the corresponding amino-substituted chromanes. chemrxiv.org The use of a strong base is often necessary to facilitate the reaction. libretexts.org

Nucleophile Product Type General Conditions
Alcohols (e.g., Methanol)EtherAcid or base catalysis
Carboxylic Acids/Acyl HalidesEsterAcid or base catalysis
AminesAmino-substituted chromane (B1220400)Often requires activation of the hydroxyl group or use of a strong base
Halide IonsHalo-substituted chromaneRequires conversion of the hydroxyl group to a better leaving group

Oxidative Transformations of the Chromanol System

The chromanol ring system is susceptible to oxidative transformations, which can lead to a variety of products, including quinone methides and dimers.

A key oxidative degradation pathway for compounds related to this compound involves the formation of ortho-quinone methides (o-QMs). escholarship.org These are highly reactive intermediates that play a significant role in various chemical and biological processes. escholarship.orgnih.gov The formation of o-QMs can be initiated by the loss of the hydroxyl group at the C-2 position and a proton from the phenolic hydroxyl group (if present in a related structure) or through other oxidative processes. escholarship.org

Once formed, these electron-deficient o-QM intermediates are susceptible to attack by nucleophiles at the exocyclic methylene (B1212753) carbon. nih.govnih.gov They can also undergo dimerization or polymerization. The dimerization of related radical species, such as 2,6-diphenyl-4-methoxyphenoxyl radical, has been studied, providing insight into the potential for similar reactions with chromanol-derived radicals. researchgate.net The oxidation of 2-phenylphenanthro[9,10-d]imidazole with hexacyanoferrate(III) has been shown to produce a dimer. rsc.org

The oxidation of chromanols can be influenced by the presence of other chemical species. Co-oxidation studies provide valuable information on the potential for synergistic or antagonistic antioxidant effects. For instance, a study on the co-oxidation of 2,2,5,7,8-pentamethyl-6-chromanol (B1683935) (PMC), a model for α-tocopherol, with diphenyl disulfide showed that the rate of PMC loss increased while the rate of disulfide loss decreased. nih.govtandfonline.com This was attributed to the preferential oxidation of the disulfide to thiosulfinate and thiosulfonate, which then reacted with the chromanol. nih.govtandfonline.com

Such studies are crucial for understanding the behavior of chromanols in complex chemical environments, such as in biological systems or during industrial processes where multiple reactive species are present. The degradation of phenolic compounds can also be influenced by the presence of natural organic matter and various ions in solution. researchgate.net Advanced oxidation processes, sometimes involving photocatalysts, can be employed to study the degradation kinetics of these compounds. mdpi.com

Reductive and Elimination Reactions of the Chromanol Core

In addition to oxidation, the chromanol core can undergo reduction and elimination reactions.

Reductive processes can target the chromanol ring or its substituents. For example, a formed o-quinone methide intermediate can be reduced by reagents like sodium borohydride. escholarship.org

Elimination reactions are also a possibility, particularly under basic conditions. libretexts.org These reactions involve the removal of the hydroxyl group from C-2 and a hydrogen atom from an adjacent carbon (C-3 or the aromatic ring), leading to the formation of a double bond. libretexts.orgyoutube.com The regioselectivity of the elimination (i.e., the position of the new double bond) would be influenced by factors such as the stability of the resulting alkene (Zaitsev's rule) and the stereochemistry of the starting material. libretexts.org Addition-elimination reactions are also a known class of reactions for related carbonyl compounds. chemguide.co.uklibretexts.org

Iv. Advanced Spectroscopic and Structural Elucidation of 2,4 Diphenyl 2 Chromanol Isomers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Positional and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,4-diphenyl-2-chromanol in solution. Analysis of ¹H, ¹³C, and various 2D-NMR spectra allows for the unambiguous assignment of protons and carbons, providing insights into the connectivity and stereochemistry of the molecule. rsc.orgndl.go.jp

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. In a typical spectrum of this compound, distinct signals would be observed for the aromatic protons of the two phenyl groups and the chromane (B1220400) core, as well as for the aliphatic protons on the dihydropyran ring. The hydroxyl proton often appears as a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. rsc.org The spectrum would show distinct resonances for the aliphatic carbons C3 and C4, the quaternary carbon C2, and the numerous aromatic carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the final structure. harvard.eduyoutube.com

COSY spectra reveal proton-proton couplings, helping to trace the connectivity within the spin systems of the molecule, for instance, between the protons on the dihydropyran ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. researchgate.net

HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for confirming the placement of the phenyl substituents on the chromanol framework and establishing long-range connectivity. youtube.com

The relative stereochemistry of the substituents at C2 and C4 (cis vs. trans) can often be determined by analyzing the coupling constants (³J values) between H4 and the methylene (B1212753) protons at C3, as well as through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY), which detect through-space proximity between protons.

Table 1: Representative NMR Data for Diphenylchromanol Derivatives (Note: Exact chemical shifts (δ) are dependent on the specific isomer and solvent used. The following are generalized ranges.)

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Key 2D-NMR Correlations (HMBC)
H-4~ 4.5 - 5.5~ 35 - 45C-2, C-5, C-10, Phenyl C-1'
H-3~ 2.0 - 2.8~ 30 - 40C-2, C-4, C-4a
2-OHVariableN/AC-2, C-3
Aromatic H~ 6.8 - 8.0~ 115 - 160Correlations to adjacent and quaternary carbons
C-2N/A~ 70 - 80H-3, Phenyl H-2''
C-4N/A~ 35 - 45H-3, H-5, Phenyl H-2'

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and studying its fragmentation pathways. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the calculation of a unique molecular formula. nih.govmdpi.com

For this compound (C₂₁H₁₈O₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm the elemental composition.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information. Upon ionization, the molecular ion [M]⁺ can undergo characteristic fragmentation. Common fragmentation patterns for chromanol structures include:

Loss of a water molecule ([M-H₂O]⁺) from the hydroxyl group.

Loss of a phenyl group ([M-C₆H₅]⁺) from either the C2 or C4 position.

Retro-Diels-Alder (RDA) reaction involving the dihydropyran ring, leading to characteristic fragments.

Cleavage of the bond between C2 and the attached phenyl group.

The precise masses of these fragment ions, as determined by HRMS, help to confirm their elemental formulas and support the proposed structure. mdpi.com

Table 2: Predicted HRMS Fragments for this compound (C₂₁H₁₈O₂)

Fragment Ion Description Predicted Exact Mass (Monoisotopic)
[C₂₁H₁₈O₂]⁺Molecular Ion302.1307
[C₂₁H₁₆O]⁺Loss of H₂O284.1201
[C₁₅H₁₃O₂]⁺Loss of Phenyl (C₆H₅)225.0916
[C₁₄H₁₀O]⁺RDA fragmentation product194.0732

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. masterorganicchemistry.com The IR spectrum provides a characteristic fingerprint of the molecule. rsc.orgresearchgate.netnih.gov

Key vibrational modes expected for this compound include:

O-H Stretch: A broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl (-OH) group. masterorganicchemistry.com The broadness is due to hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

Aliphatic C-H Stretch: Sharp peaks appearing just below 3000 cm⁻¹ (e.g., 2990-2850 cm⁻¹) from the CH and CH₂ groups of the dihydropyran ring.

C=C Aromatic Stretch: Several medium to strong, sharp absorptions in the 1600-1450 cm⁻¹ region, indicative of the phenyl rings.

C-O Stretch: Strong absorptions in the 1260-1000 cm⁻¹ region, corresponding to the C-O stretching of the ether linkage in the pyran ring and the alcohol group. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Appearance
O-H StretchAlcohol3600 - 3200Broad, Strong
C-H StretchAromatic3100 - 3000Sharp, Medium
C-H StretchAliphatic2990 - 2850Sharp, Medium
C=C StretchAromatic Ring1600 - 1450Multiple Sharp Bands, Variable Intensity
C-O StretchEther, Alcohol1260 - 1000Strong

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule, provided a suitable single crystal can be obtained. nih.govcaltech.edu This technique provides unambiguous information about bond lengths, bond angles, and torsional angles within the molecule. nih.gov

For this compound, which contains two chiral centers (C2 and C4), X-ray crystallography is invaluable for:

Confirming Connectivity: It verifies the bonding framework of the molecule.

Determining Relative Stereochemistry: It can unequivocally distinguish between cis and trans isomers by showing the relative spatial orientation of the two phenyl groups.

Determining Absolute Stereochemistry: When using anomalous dispersion techniques, X-ray crystallography can determine the absolute configuration (R or S) at each chiral center, which is crucial for distinguishing between enantiomers. beilstein-journals.org

Analyzing Solid-State Conformation: It reveals the preferred conformation of the dihydropyran ring and the orientation of the phenyl substituents in the crystalline state.

The data obtained from an X-ray crystal structure analysis serves as the ultimate benchmark for confirming structures proposed by other spectroscopic methods.

Chiroptical Properties (e.g., Specific Optical Rotation) for Enantiomeric Characterization

Since this compound is a chiral molecule, its enantiomers will rotate the plane of polarized light in equal but opposite directions. This property is known as optical activity and is measured using a polarimeter.

Specific optical rotation ([α]D) is a characteristic physical property for a chiral compound. rsc.org

The magnitude and sign (+ or -) of the specific rotation are used to characterize a particular enantiomer.

The measurement can be used to determine the enantiomeric excess (ee) or optical purity of a sample containing a mixture of enantiomers. nih.gov

Other chiroptical techniques, such as Electronic Circular Dichroism (ECD), can also be employed. ECD measures the differential absorption of left and right circularly polarized light and can provide detailed information about the absolute configuration of chiral molecules, often by comparing experimental spectra to those predicted by quantum chemical calculations.

Conformational Analysis of the Dihydropyran Ring

The six-membered dihydropyran ring of the chromanol core is not planar and can adopt several conformations. nih.gov The most common conformations are related to the half-chair or sofa, boat, and twist-boat forms. researchgate.netresearchgate.net The specific conformation adopted is influenced by the steric interactions between the substituents, particularly the bulky phenyl groups at the C2 and C4 positions.

The preferred conformation in solution can be investigated using NMR spectroscopy, specifically by analyzing the proton-proton coupling constants (³JHH) around the ring. nih.gov The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing experimental coupling constants with those predicted for different ideal conformations (e.g., half-chair with the C4-phenyl group in an axial vs. equatorial position), the dominant conformation in solution can be deduced. Computational modeling (e.g., using Density Functional Theory, DFT) is also a powerful tool for calculating the relative energies of different conformers and predicting their geometries. mdpi.com

V. Theoretical and Computational Chemistry Applied to 2,4 Diphenyl 2 Chromanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict a variety of molecular properties for chromanol derivatives and related phenolic compounds. nih.govresearchgate.net

A fundamental step in computational analysis is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. youtube.com For 2,4-diphenyl-2-chromanol, DFT methods, such as those employing the B3LYP functional with a 6-31G(d) basis set, can be used to determine its most stable conformation. researchgate.net This process iteratively adjusts atomic coordinates to minimize the total energy of the molecule, providing insights into bond lengths, bond angles, and dihedral angles. youtube.com

Once the optimized geometry is obtained, an electronic structure analysis can be performed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov Natural Bond Orbital (NBO) analysis can also be conducted to study charge distribution and intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.govnih.gov

Table 1: Key Parameters from DFT-Based Electronic Structure Analysis

ParameterSignificance
Total Energy Indicates the stability of the optimized molecular structure.
HOMO Energy Relates to the ionization potential and electron-donating ability.
LUMO Energy Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap An indicator of chemical reactivity, kinetic stability, and electronic transitions.
Dipole Moment Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.gov Fukui functions, for instance, are essential for identifying which atoms in a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. scispace.com

The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. nih.gov Condensed Fukui functions are often calculated for each atomic site:

fk+ : For nucleophilic attack (electron acceptance), indicating the site most likely to react with a nucleophile.

fk- : For electrophilic attack (electron donation), indicating the site most likely to react with an electrophile.

fk0 : For radical attack.

For this compound, the phenolic oxygen and specific carbons on the aromatic rings would be key sites of interest for reactivity analysis.

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorFormula (Finite Difference Approximation)Predicted Reactivity
Electrophilicity Index (ω) ω = μ² / (2η)Measures the ability of a molecule to accept electrons.
Electronic Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η) η ≈ ELUMO - EHOMOMeasures the resistance to change in electron distribution.
Fukui Function (fk+) fk+ = qk(N+1) - qk(N)Site for nucleophilic attack.
Fukui Function (fk-) fk- = qk(N) - qk(N-1)Site for electrophilic attack.
(Where μ is the chemical potential, η is the hardness, and qk is the charge on atom k for N or N±1 electrons)

The antioxidant activity of phenolic compounds like chromanols is often related to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. researchgate.netresearchgate.net The Bond Dissociation Enthalpy (BDE) of the O-H bond is a critical thermochemical parameter that quantifies the energy required to break this bond homolytically. ustc.edu.cn

A lower O-H BDE indicates that the hydrogen atom can be donated more easily, suggesting a higher potential for antioxidant activity via the Hydrogen Atom Transfer (HAT) mechanism. researchgate.net DFT calculations, particularly with functionals like M06-2X, have proven to be reliable for predicting BDEs with high accuracy. nrel.gov The calculation involves computing the enthalpies of the parent molecule, the resulting phenoxyl radical, and a hydrogen atom. ustc.edu.cnyoutube.com

Table 3: Representative O-H BDE Values for Phenolic Antioxidants

CompoundO-H BDE (kcal/mol, calculated)
Phenol (B47542)~86-88
α-Tocopherol (Vitamin E model)~77-80
4-Methoxyphenol~82-84
(Note: These are representative literature values for comparison; specific values for this compound would require dedicated calculation.)

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms by solving Newton's equations of motion, revealing how the molecule moves, flexes, and interacts with its environment. nih.gov

For this compound, MD simulations would be valuable for:

Conformational Sampling : The phenyl groups at positions 2 and 4 can rotate, leading to various conformers. MD simulations can explore the conformational landscape, identifying the most populated shapes of the molecule in solution and the energy barriers between them.

Intermolecular Interactions : By simulating the chromanol in a solvent (like water or a lipid environment), MD can reveal detailed information about solute-solvent interactions, such as hydrogen bonding patterns. If studying its interaction with a biological target, MD can model the binding process, stability of the complex, and key interactions driving recognition. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For a class of compounds like chromanols, QSAR can provide mechanistic insights into their antioxidant or other biological activities. researchgate.net

The process involves:

Data Set : A collection of chromanol derivatives with experimentally measured activities.

Descriptor Calculation : For each molecule, a set of numerical descriptors is calculated. These can include electronic (e.g., partial charges, dipole moment from DFT), topological (e.g., molecular connectivity indices), and physicochemical properties (e.g., logP).

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that relates the descriptors to the activity. mdpi.comnih.gov

A successful QSAR model for chromanols could identify which structural features (e.g., the substitution pattern on the aromatic rings) are most critical for activity, guiding the design of new, more potent analogues. nih.gov

Reaction Pathway Analysis and Transition State Characterization

To understand the mechanism of a chemical reaction, such as the antioxidant action of this compound, computational methods can be used to map the entire reaction pathway. rsc.org This involves identifying and characterizing the structures of all reactants, intermediates, transition states, and products along the reaction coordinate. nih.gov

A transition state (TS) is the highest energy point on the lowest energy path between a reactant and a product. ustc.edu.cn Locating the TS structure and calculating its energy allows for the determination of the activation energy (Ea), which is the primary determinant of the reaction rate. By comparing the activation energies for different possible mechanisms (e.g., Hydrogen Atom Transfer vs. Sequential Proton Loss Electron Transfer), the most likely reaction pathway can be determined. researchgate.net The relationship between activation energy and reaction enthalpy can sometimes be described by an Evans-Polanyi relationship, which provides further mechanistic understanding. ustc.edu.cn

Vi. Mechanistic Investigations of 2,4 Diphenyl 2 Chromanol S Molecular Interactions

Radical Scavenging Mechanisms and Antioxidant Action

Chromanol-type compounds are recognized for their ability to act as antioxidants by reducing oxygen-centered radicals. nih.gov The antioxidant potential of 2,4-Diphenyl-2-chromanol is primarily associated with its phenolic hydroxyl group on the chroman core, which can neutralize free radicals through several competing mechanisms. The dominant pathway is often influenced by factors such as the nature of the radical, the solvent, and the specific substituents on the chromanol ring. nih.govacs.org

The Hydrogen Atom Transfer (HAT) mechanism is a primary pathway for the antioxidant action of phenolic compounds, including chromanols. nih.gov In this mechanism, the phenolic hydroxyl (-OH) group donates its hydrogen atom directly to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical (ArO•) in the process.

ArOH + R• → ArO• + RH

The efficiency of the HAT mechanism is largely determined by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen donation and thus corresponds to higher antioxidant activity. nih.gov The resulting chromanoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the adjacent oxygen atom in the heterocyclic ring, which slows its reaction with other molecules, thereby preventing the propagation of radical chains. nih.gov For many phenolic antioxidants, the HAT mechanism is considered the preferred pathway for scavenging radicals in non-polar solvents. nih.gov

In addition to HAT, chromanols can exert their antioxidant effects through electron-transfer mechanisms, which are particularly relevant in polar solvents. acs.org These are typically two-step processes:

Single Electron Transfer-Proton Transfer (SET-PT): This mechanism involves the initial transfer of a single electron from the antioxidant molecule to the free radical, forming a radical cation (ArOH•+) and an anion. The radical cation then deprotonates to form the more stable phenoxyl radical. acs.org The feasibility of this pathway is related to the antioxidant's ionization potential (IP). nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This pathway is favored in polar, ionizing solvents. It begins with the deprotonation of the phenolic hydroxyl group to form a phenoxide anion (ArO⁻). This anion then donates an electron to the free radical, resulting in the formation of the phenoxyl radical. acs.org This process is often faster than HAT in alcoholic solvents, as the phenoxide anion is a much more potent electron donor than the neutral phenol (B47542).

The balance between these mechanisms is delicate and depends on the specific reactants and the solvent environment. acs.org

To quantify and understand the kinetics of antioxidant action, researchers employ various assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used, rapid, and simple method for evaluating the ability of compounds to act as free radical scavengers or hydrogen donors. nih.gov

In this assay, the stable DPPH free radical, which has a deep violet color and a strong absorbance at approximately 515-520 nm, is mixed with an antioxidant. nih.gov The antioxidant neutralizes the DPPH radical by hydrogen or electron donation, causing the solution to lose its color. The rate of this color change is monitored spectrophotometrically and provides information on the antioxidant's scavenging kinetics. nih.govresearchgate.net

The reaction kinetics can be complex. Typically, the primary reaction between the antioxidant (AH) and DPPH• follows second-order kinetics with a rate constant k1. unibz.it However, some antioxidants may participate in slower side reactions, where the transient antioxidant radical (A•) reacts with another DPPH• molecule, a process described by a second rate constant, k2. unibz.itnih.gov

AH + DPPH• --(k1)--> A• + DPPH-H A• + DPPH• --(k2)--> A-DPPH

Table 1: Second-Order Rate Constants (k₁) for the Reaction of Various Antioxidants with DPPH• This table presents data for related antioxidant compounds to illustrate typical kinetic values, as specific data for this compound is not available in the cited literature.

Antioxidant Compound Rate Constant (k₁) (M⁻¹ s⁻¹) Solvent Notes
Ascorbic Acid 21,100 ± 570 Methanol (B129727) Exhibits very fast kinetics. nih.gov
Catechin ~1,500 Methanol Shows intermediate kinetics and participates in side reactions (k₂). nih.gov
Epicatechin ~2,000 Methanol Shows intermediate kinetics and participates in side reactions (k₂). nih.gov
Quercetin ~3,000 Methanol Shows fast kinetics and participates in side reactions (k₂). nih.gov
Syringic Acid 45 ± 2 Methanol Exhibits slower kinetics but also shows side reactions (k₂). nih.gov

The antioxidant efficacy of a chromanol is significantly influenced by its molecular structure, including the nature of substituents and its stereochemistry.

Substituents: The two phenyl groups at the C2 and C4 positions of this compound are major structural features. In general, electron-donating groups (EDGs) attached to the aromatic ring of a phenol enhance antioxidant activity by lowering the O-H bond dissociation enthalpy (BDE), which facilitates the HAT mechanism. nih.gov Conversely, electron-withdrawing groups (EWGs) tend to decrease activity. The bulky nature of substituents can also introduce steric hindrance, potentially impeding the antioxidant's ability to approach and react with a free radical. researchgate.net

Stereochemistry: The spatial arrangement of atoms can affect antioxidant activity. For instance, studies on other classes of antioxidants have shown that the cis or trans configuration of hydroxyl groups relative to other parts of the molecule can impact stability and activity, with cis-isomers sometimes showing higher activity. nih.gov In 3-oxa-chromanol derivatives, distinct effects of the stereochemical configuration on the long-range couplings into the heterocyclic ring have been observed via electron spin resonance (ESR) spectroscopy, indicating that stereochemistry influences the properties of the resulting radical. researchgate.net

Molecular Interactions with Specific Biological Macromolecules and Pathways

Beyond general radical scavenging, chromanol derivatives can exhibit specific interactions with biological targets, modulating their function. This suggests that their biological effects may not be solely attributable to non-specific antioxidant action.

Several synthetic chromanol derivatives have been identified as inhibitors of the mitochondrial Complex III, also known as the cytochrome bc1 complex. acs.orgnih.gov This enzyme is a critical component of the electron transport chain, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c and contributing to the proton gradient that drives ATP synthesis. acs.orgnih.gov

Synthetic chromanols, such as 6-hydroxy-4,4,7,8-tetramethyl-chroman-2-one (TMC2O), share structural features with known potent Complex III inhibitors like stigmatellin. acs.orgnih.gov These compounds have been shown to inhibit the cytochrome bc1 complex in mitochondria from various species, including bovine, yeast, and the protozoan parasite Leishmania. acs.orgnih.gov The inhibition appears to be species-selective, suggesting that substitutions on the chromanol headgroup can be tuned to target the enzyme from different organisms. acs.orgnih.gov This activity highlights a potential mechanism beyond antioxidant effects, where chromanols can directly modulate cellular bioenergetics. acs.orgidexlab.com

Table 2: Inhibitory Activity of Synthetic Chromanols on Mitochondrial Complex III and Leishmania Growth This table shows data for synthetic chromanol derivatives that are structurally related to this compound, demonstrating the potential for this class of compounds to inhibit Complex III.

Compound Target IC₅₀ Value (µM) Source
TMC2O Leishmania parasite growth 9.5 ± 0.5 acs.orgnih.gov
Esterified TMC2O derivative Leishmania cyt bc₁ activity 4.9 ± 0.9 acs.orgnih.gov

Modulation of Ion Channel Activity (e.g., IKs, CFTR chloride current blockade)

Ion channels, which are essential proteins that control the flow of ions across cell membranes, are significant targets for therapeutic agents. nih.gov Research has shown that certain chromanol derivatives can modulate the activity of these channels.

One key area of investigation has been the effect of chromanol derivatives on the slowly activating delayed rectifier potassium current (IKs). nih.govnih.gov This current is crucial for the repolarization phase of the cardiac action potential. amegroups.cn Studies on the chromanol derivative 293B have demonstrated a time- and concentration-dependent block of the IKs current in guinea-pig ventricular cells. nih.gov This blocking action is considered a promising antiarrhythmic strategy, as it can prolong the action potential duration. nih.gov The chromanol 293B has been shown to inhibit the IKs current without significantly affecting its activation kinetics. nih.gov

In addition to its effects on potassium channels, the chromanol 293B has also been found to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride current (ICFTR). nih.gov The CFTR is a member of the ATP-binding cassette (ABC) protein superfamily and its dysfunction is associated with cystic fibrosis. nih.gov The inhibitory effect of 293B on ICFTR was observed in Xenopus oocytes expressing human CFTR, with the mechanism of inhibition potentially being dependent on the phosphorylation state of the CFTR protein. nih.gov It is noteworthy that the concentrations of 293B required to inhibit ICFTR are higher than those needed to block the IKs current. nih.gov

Interactive Table: Inhibition of Ion Channels by Chromanol 293B

Ion Channel Reported IC50 Experimental System Reference
IKs Not explicitly stated, but block is concentration-dependent between 1-100 μM Guinea-pig ventricular myocytes nih.gov
ICFTR 19 µM (voltage-clamp) Human CFTR expressed in Xenopus oocytes nih.gov

Regulation of Gene Expression at the Transcriptional Level (e.g., PCSK9 mRNA expression inhibition)

Beyond direct interaction with proteins like ion channels, this compound and related compounds may also exert their effects by modulating the expression of specific genes. A key target in this area of research is the proprotein convertase subtilisin/kexin type 9 (PCSK9).

PCSK9 is a protein that plays a critical role in cholesterol metabolism by promoting the degradation of the low-density lipoprotein (LDL) receptor. nih.govnih.gov Inhibition of PCSK9 leads to an increase in the number of LDL receptors on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream. nih.gov This makes PCSK9 a significant therapeutic target for managing hypercholesterolemia. nih.gov

Strategies to inhibit PCSK9 function include monoclonal antibodies that block the interaction between PCSK9 and the LDL receptor, as well as approaches that inhibit the synthesis of the PCSK9 protein itself. nih.govnih.gov The latter can be achieved through mechanisms such as antisense oligonucleotides or small interfering RNA (siRNA) that target PCSK9 messenger RNA (mRNA), thereby preventing its translation into protein. nih.gov Research into the effects of chromanol derivatives on PCSK9 expression has shown that inhibiting PCSK9 can have beneficial effects in conditions like alcoholic liver disease by reducing hepatic PCSK9 mRNA expression. researchgate.net

Protein-Ligand Binding Studies for Defining Molecular Recognition

Understanding the direct physical interactions between a small molecule like this compound and its protein targets is fundamental to elucidating its mechanism of action. Protein-ligand binding studies provide detailed information about the forces and geometries that govern molecular recognition.

The binding of a ligand to a protein can occur through various mechanisms, including induced fit, where the protein conformation changes upon ligand binding, or conformational selection, where the ligand binds to a pre-existing conformation of the protein. nih.gov The nature of these interactions is determined by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govresearchgate.net The specific amino acid residues within the protein's binding pocket play a crucial role in determining the affinity and specificity of the ligand. nih.gov

While specific protein-ligand binding studies for this compound are not extensively detailed in the provided search results, the general principles of molecular recognition are well-established. For chromanol-type compounds, the presence of the chromanol ring and substituent groups, such as the phenyl groups in this compound, would be key determinants of their binding properties. ontosight.ai The hydroxyl group on the chromanol ring, for instance, can act as a hydrogen bond donor or acceptor, contributing to the stability of the protein-ligand complex. ontosight.ai

Comparative Mechanistic Studies with Related Chromanols (e.g., Tocopherols (B72186), Synthetic Analogues)

To better understand the unique mechanistic properties of this compound, it is useful to compare it with other structurally related chromanols. This includes naturally occurring tocopherols (vitamin E) and various synthetic analogues.

Tocopherols, which possess a chromanol ring and a phytyl tail, are well-known for their antioxidant properties. frontiersin.org The different forms of tocopherol (alpha, beta, gamma, delta) vary in the methylation pattern of the chromanol ring, which influences their biological activity. frontiersin.org Comparative studies have shown that alpha-tocopherol (B171835) generally exhibits the highest bioavailability among the different isomers. pps.org.pk The antioxidant mechanism of tocopherols involves the donation of a hydrogen atom from the hydroxyl group on the chromanol ring to scavenge free radicals. nih.gov

Synthetic chromanol analogues have been developed to explore and enhance specific biological activities. For example, the dimeric twin-chromanol has demonstrated superior radical scavenging properties compared to alpha-tocopherol. researchgate.net Other synthetic derivatives, like 3-oxa-chromanols, represent a novel class of phenolic antioxidants. researchgate.net The androgen receptor antagonist APC-100 is another example of a synthetic chromanol derivative with potential therapeutic applications. nih.gov

By comparing the effects of these different chromanols, researchers can identify the structural features that are critical for specific molecular interactions. For instance, the presence of two phenyl groups in this compound, in contrast to the phytyl tail of tocopherols, likely leads to different binding affinities and selectivities for protein targets. These comparative studies are essential for the rational design of new chromanol-based compounds with optimized therapeutic profiles.

Vii. Emerging Research Avenues and Prospects for 2,4 Diphenyl 2 Chromanol in Chemical Research

Exploration of Novel Synthetic Methodologies for Complex Analogues with Tunable Properties

The synthesis of 2,4-diphenyl-2-chromanol and its derivatives is typically achieved through established organic synthesis routes like condensation and ring-closure reactions. ontosight.ai However, the demand for analogues with tailored properties for specific applications necessitates the development of more sophisticated and efficient synthetic methodologies. Current research is focused on creating a diverse library of this compound derivatives by introducing various substituents on the phenyl rings and the chromane (B1220400) core.

The goal is to modulate the electronic and steric properties of the molecule, thereby fine-tuning its reactivity, selectivity, and biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly impact the antioxidant potential of the chromanol core. The development of stereoselective synthetic methods is another critical frontier, as the biological activity of chiral molecules can be highly dependent on their specific stereochemistry.

Synthetic Goal Methodology Focus Desired Outcome Potential Application
Enhanced Antioxidant ActivityIntroduction of electron-donating groups (e.g., -OCH3, -OH) on the phenyl rings.Increased ability to scavenge free radicals.Development of novel antioxidant agents.
Modulated Biological TargetingIncorporation of specific functional groups for targeted interactions with enzymes or receptors.Improved efficacy and reduced off-target effects.Targeted drug delivery and therapy.
Stereochemical ControlDevelopment of asymmetric catalytic systems for enantioselective synthesis.Access to single enantiomers with potentially distinct biological activities.Chiral probes for studying biological systems.
Increased SolubilityIntroduction of polar functional groups.Improved bioavailability and ease of handling in biological assays.Pharmaceutical formulation development.

Advanced Spectroscopic Characterization Techniques for Dynamic Systems and Intermediates

Understanding the behavior of this compound in complex chemical and biological systems requires the use of advanced spectroscopic techniques. While standard methods provide valuable structural information, more sophisticated approaches are needed to probe dynamic processes and identify transient intermediates.

Techniques such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy can provide insights into the excited-state dynamics of this compound and its analogues. This is particularly important for understanding their photochemical properties and potential applications in areas like photodynamic therapy. Furthermore, advanced NMR techniques, including two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and nuclear Overhauser effect spectroscopy (NOESY), are invaluable for unambiguously determining the structure and stereochemistry of complex derivatives. Electron spin resonance (ESR) spectroscopy is another powerful tool for studying the radical scavenging mechanisms of chromanol derivatives by directly observing the formation and fate of chromanoxyl radicals. researchgate.net

| Spectroscopic Technique | Information Gained | Relevance to this compound Research | | --- | --- | --- | --- | | Transient Absorption Spectroscopy | Characterization of short-lived excited states and reaction intermediates. | Elucidation of photochemical reaction mechanisms. | | Time-Resolved Fluorescence | Study of excited-state lifetimes and quenching processes. | Understanding energy transfer processes and environmental sensitivity. | | 2D NMR Spectroscopy | Detailed structural and stereochemical elucidation. | Unambiguous assignment of complex analogue structures. | | Electron Spin Resonance (ESR) | Detection and characterization of radical species. | Direct evidence for antioxidant mechanisms and radical scavenging activity. researchgate.net |

Integration of Computational and Experimental Approaches for Comprehensive Mechanistic Elucidation

The synergy between computational chemistry and experimental studies is proving to be a powerful paradigm for unraveling the intricate reaction mechanisms of organic molecules. nih.gov In the context of this compound, computational methods, particularly Density Functional Theory (DFT), are being employed to model its structure, reactivity, and spectroscopic properties. mtu.edu

These theoretical calculations can provide valuable insights into reaction pathways, transition state geometries, and activation energies, complementing experimental findings. researchgate.net For instance, computational studies can help predict the most likely sites of reaction on the this compound scaffold, guiding the design of new synthetic strategies. Moreover, the "distortion/interaction" or "activation strain" model can be applied to quantify the energetic contributions to the transition state, offering a deeper understanding of reactivity. researchgate.net This integrated approach allows for a more comprehensive and robust elucidation of reaction mechanisms than either method could achieve alone. nih.gov

Computational Method Application to this compound Experimental Correlation
Density Functional Theory (DFT)Optimization of ground and transition state geometries, calculation of reaction energies. mtu.eduKinetic studies, product analysis.
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption and emission spectra.UV-Vis and fluorescence spectroscopy.
Molecular Dynamics (MD) SimulationsStudy of conformational dynamics and solvent effects.NMR spectroscopy, X-ray crystallography.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of interactions with biological macromolecules (e.g., enzymes).Enzyme inhibition assays, structural biology.

Development of this compound as a Scaffold for Probing Biological Pathways

The inherent biological activity of the chromanol core, a key feature of vitamin E, makes this compound an attractive scaffold for the development of chemical probes to investigate biological pathways. nih.govwikipedia.org A scaffold in this context refers to a core molecular structure that can be systematically modified to create a library of compounds with diverse biological activities. nih.govmdpi.com

By strategically functionalizing the this compound framework, researchers can design molecules that interact with specific biological targets, such as enzymes or receptors. These probes can be used to modulate the activity of these targets and thereby elucidate their roles in various cellular processes. For example, derivatives of this compound could be developed as fluorescent probes to visualize specific events within living cells or as affinity-based probes to identify novel protein binding partners. The structural diversity that can be achieved through synthetic modifications is key to developing probes with high specificity and potency. nih.gov

Future Directions in the Understanding of Structure-Mechanism Relationships in Chromanol Chemistry

A fundamental goal in chromanol chemistry is to establish clear structure-mechanism relationships, which involves understanding how subtle changes in molecular structure influence the underlying reaction mechanisms. rsc.org Future research in this area will likely focus on several key aspects.

A significant area of investigation will be the systematic exploration of how substituents on the chromane ring and the phenyl groups affect the kinetics and thermodynamics of key reactions, such as antioxidant processes and acid-catalyzed rearrangements. This will involve detailed kinetic studies under various conditions, coupled with computational modeling to rationalize the observed trends.

Another important direction is the investigation of the role of non-covalent interactions in dictating the reactivity and selectivity of chromanol derivatives. rsc.org These interactions, such as hydrogen bonding and π-stacking, can play a crucial role in stabilizing transition states and directing the course of a reaction. Understanding and harnessing these subtle effects will be essential for the rational design of new catalysts and functional molecules based on the chromanol scaffold. The ultimate aim is to develop predictive models that can guide the design of chromanol derivatives with desired mechanistic properties for specific applications. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2,4-Diphenyl-2-chromanol with high purity?

  • Methodological Answer : Optimize synthesis using regioselective Friedel-Crafts alkylation followed by cyclization. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Validate purity using HPLC with a C18 column (90:10 acetonitrile/water mobile phase) and UV detection at 254 nm . Crystallize the product in ethanol to confirm structural integrity via single-crystal X-ray diffraction .

Q. How can spectroscopic techniques (NMR, FT-IR) be applied to characterize this compound?

  • Methodological Answer :

  • NMR : Assign proton environments using 1H^1H-NMR in CDCl3_3, focusing on aromatic protons (δ 6.5–8.0 ppm) and the chromanol hydroxyl proton (δ ~5.2 ppm). Use 13C^{13}C-NMR to confirm carbonyl (C=O) and aromatic carbons.
  • FT-IR : Identify key functional groups: O–H stretch (~3400 cm1^{-1}), C=O stretch (~1680 cm1^{-1}), and aromatic C–C stretches (1600–1450 cm1^{-1}). Compare with computational IR spectra from density functional theory (DFT) for validation .

Q. What experimental conditions ensure the stability of this compound during storage?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in amber vials to prevent photodegradation. Assess stability via accelerated aging studies (40°C/75% relative humidity for 6 months) and monitor degradation products using LC-MS .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in experimental spectral data for this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and vibrational frequencies. Compare computed vs. experimental data to identify outliers, such as unexpected tautomerization or solvent effects. Use molecular dynamics simulations to model conformational changes under varying solvent conditions .

Q. What strategies address contradictions in bioactivity data across studies?

  • Methodological Answer : Conduct meta-analysis of existing data, prioritizing studies with standardized assays (e.g., IC50_{50} measurements against a common enzyme). Validate findings using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance). Apply multivariate regression to isolate variables like solvent choice or impurity interference .

Q. How can crystallographic data inform mechanistic studies of this compound’s reactivity?

  • Methodological Answer : Analyze X-ray diffraction data to identify key intermolecular interactions (e.g., hydrogen bonding, π-stacking) that influence reactivity. Use Hirshfeld surface analysis to quantify interaction contributions. Correlate crystal packing with solubility and reaction kinetics in polar solvents .

Q. What advanced techniques validate the compound’s interaction with biological targets?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics and surface plasmon resonance (SPR) for kinetic profiling. Complement with molecular docking (AutoDock Vina) to predict binding poses, followed by mutagenesis studies to validate key residues .

Methodological Notes

  • Data Triangulation : Cross-validate findings using multiple techniques (e.g., NMR, X-ray, computational models) to mitigate instrument-specific biases .
  • Literature Review : Follow EPA HPV guidelines for systematic data collection, prioritizing peer-reviewed studies over preprint repositories .
  • Error Analysis : Report confidence intervals for bioactivity data and use Grubbs’ test to identify outliers in spectroscopic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.